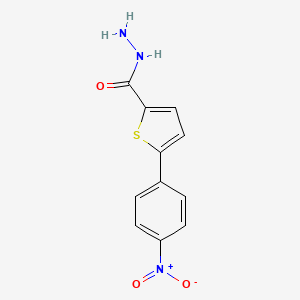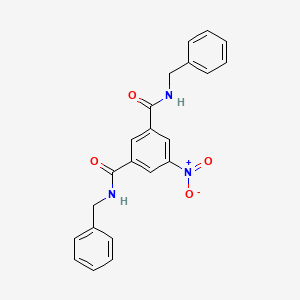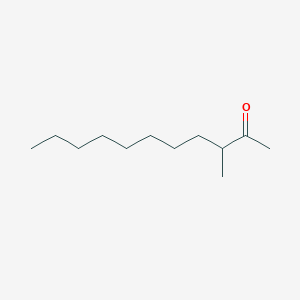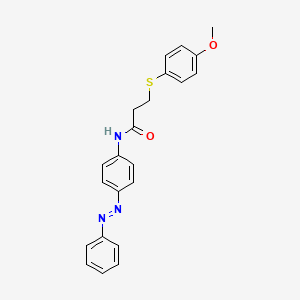
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is an organic compound that features a combination of aromatic rings, a thioether group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.
Formation of the diazenyl group: This step involves the diazotization of aniline followed by coupling with another aromatic compound.
Amide bond formation: The final step involves the reaction of the thioether and diazenyl intermediates with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diazenyl group can also make it a candidate for studying enzyme interactions.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic and diazenyl functionalities.
Mecanismo De Acción
The mechanism of action of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering biochemical pathways. The thioether and diazenyl groups could play crucial roles in binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a diazenyl group.
(E)-3-((4-methoxyphenyl)thio)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a diazenyl group.
Uniqueness
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is unique due to the presence of both thioether and diazenyl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
1003526-55-3 |
|---|---|
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-11-13-21(14-12-20)28-16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
Clave InChI |
FVMYOEANLJQHPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


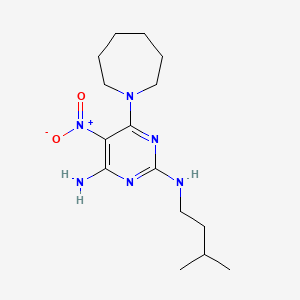
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
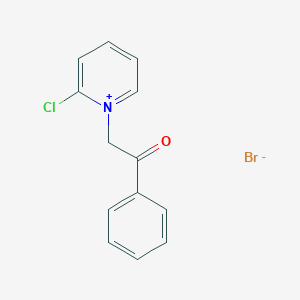
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
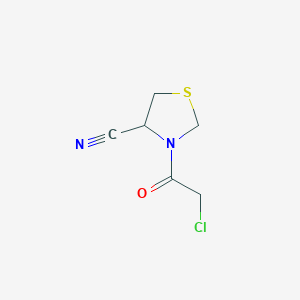
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
